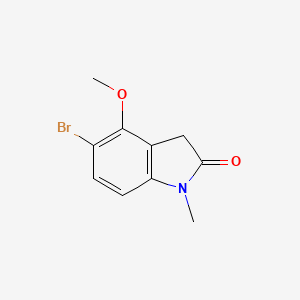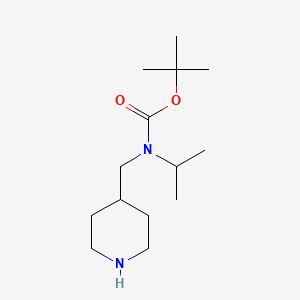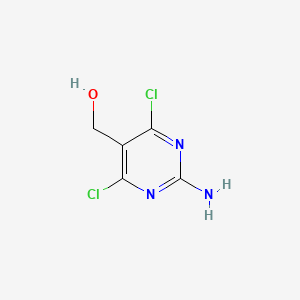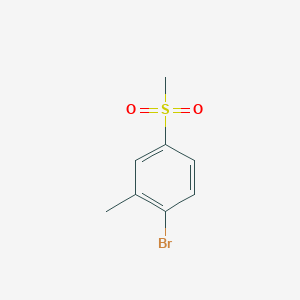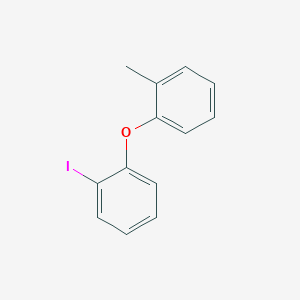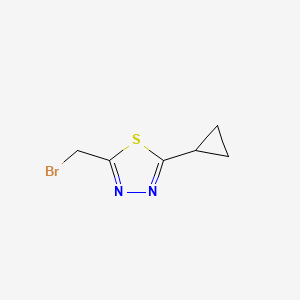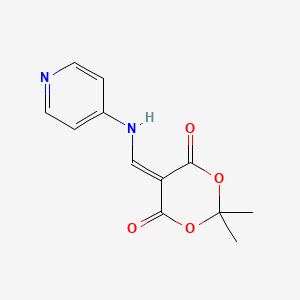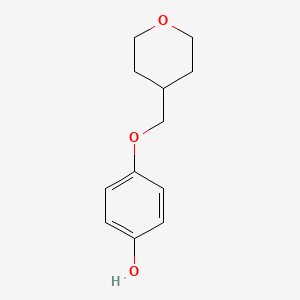
4-(Oxan-4-ylmethoxy)phenol
Descripción general
Descripción
Synthesis Analysis
Phenols, including 4-(Oxan-4-ylmethoxy)phenol, can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
The molecular formula of 4-(Oxan-4-ylmethoxy)phenol is C12H16O3, and its molecular weight is 208.25 g/mol. The detailed molecular structure analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
Phenols, including 4-(Oxan-4-ylmethoxy)phenol, are known to undergo various chemical reactions. They can be oxidized to form quinones . They are also known to undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenolic compounds, including 4-(Oxan-4-ylmethoxy)phenol, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación
Industrial and Biotechnological Applications
Laccases, enzymes capable of oxidizing both phenolic and non-phenolic lignin-related compounds, are instrumental in various biotechnological processes. They're utilized in detoxifying industrial effluents from paper, pulp, textile, and petrochemical industries, serving as tools for medical diagnostics, and acting as bioremediation agents to clean herbicides, pesticides, and certain explosives in soil. Moreover, laccases find use in water purification systems, in synthesizing anti-cancer drugs, and as components in cosmetics. Their ability to remove xenobiotic substances and produce polymeric products underlines their significance in bioremediation (Couto & Herrera, 2006).
Therapeutic and Preventive Roles of Phenolic Compounds
Chlorogenic Acid (CGA) is a naturally abundant phenolic compound known for its therapeutic roles. It exhibits a broad spectrum of biological activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and antimicrobial properties. CGA has also been recognized for its potential in modulating lipid metabolism and glucose in metabolic-related disorders, indicating its significance in managing conditions such as hepatic steatosis, cardiovascular diseases, and diabetes (Naveed et al., 2018).
p-Coumaric Acid and its Conjugates in Medical and Nutritional Applications
p-Coumaric acid and its conjugates are being explored for their antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other bioactivities. Despite strong biological activities, the conjugates exhibit low absorption, which remains a challenge for their use in medical and nutritional applications (Pei et al., 2016).
Antioxidant Capacity Assays and Phenolic Compounds
The antioxidant capacity assays are crucial for understanding the potential of phenolic compounds in mitigating oxidative stress. The assays are broadly classified into hydrogen atom transfer and electron transfer types, each providing insights into the antioxidant capacities of phenolic compounds. The assays help in quantifying the reducing capacity and peroxyl radical scavenging capacity of antioxidants (Huang, Ou, & Prior, 2005).
Safety And Hazards
Direcciones Futuras
In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest due to the enormous energy consumption of the three-step cumene method in the industry. Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .
Propiedades
IUPAC Name |
4-(oxan-4-ylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBASQYKKAQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-ylmethoxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



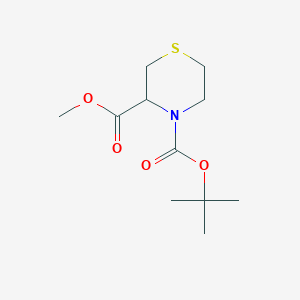
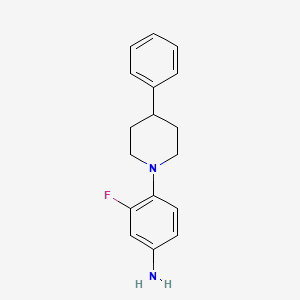
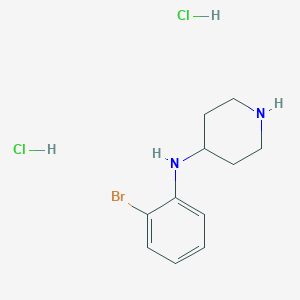
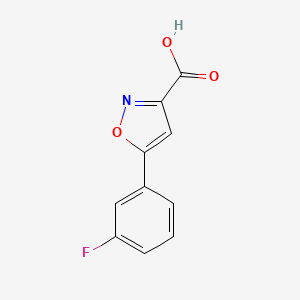
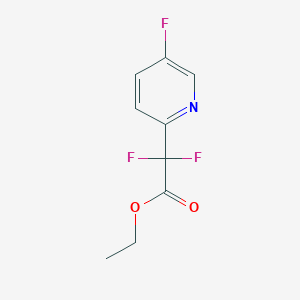
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)
